molecular formula C13H9NO2 B6345935 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol CAS No. 1354939-61-9

3-(Naphthalen-2-yl)-1,2-oxazol-5-ol

Cat. No.: B6345935
CAS No.: 1354939-61-9
M. Wt: 211.22 g/mol
InChI Key: IDEXCBGTYLNYNI-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-1,2-oxazol-5-ol is a heterocyclic compound that features a naphthalene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-naphthylamine with glyoxylic acid, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines or other reduced forms of the oxazole ring.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

3-(Naphthalen-2-yl)-1,2-oxazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling. For example, it may inhibit certain enzymes involved in the production of reactive oxygen species, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-2-yl)-1,2-oxazol-5-ol is unique due to its oxazole ring, which imparts distinct chemical and biological properties. The presence of the oxazole ring allows for specific interactions with biological targets and contributes to its potential as a therapeutic agent. Additionally, its structural features enable diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-naphthalen-2-yl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13-8-12(14-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEXCBGTYLNYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)ON3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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